2-(N-Ethylmethylamino)ethyldimethylamine

説明

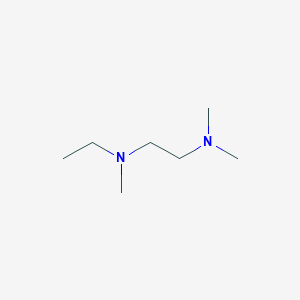

2-(N-Ethylmethylamino)ethyldimethylamine (CAS 59-33-6, as the maleate salt) is a tertiary amine featuring a branched structure with ethyl, methyl, and dimethylamino substituents.

特性

CAS番号 |

106-64-9 |

|---|---|

分子式 |

C7H18N2 |

分子量 |

130.23 g/mol |

IUPAC名 |

N'-ethyl-N,N,N'-trimethylethane-1,2-diamine |

InChI |

InChI=1S/C7H18N2/c1-5-9(4)7-6-8(2)3/h5-7H2,1-4H3 |

InChIキー |

ZOBHKNDSXINZGQ-UHFFFAOYSA-N |

SMILES |

CCN(C)CCN(C)C |

正規SMILES |

CCN(C)CCN(C)C |

他のCAS番号 |

106-64-9 |

製品の起源 |

United States |

類似化合物との比較

Key Characteristics :

- Synthesis: Synthesized via nucleophilic substitution or Mitsunobu reactions, as evidenced by protocols involving N-ethylmethylamine and oxazole intermediates .

- Applications : Primarily used in medicinal chemistry for developing kinase inhibitors or other bioactive molecules. Derivatives of this compound have shown moderate yields (59–79%) in multi-step syntheses .

- Regulatory Status : Prohibited in cosmetics due to safety concerns, as listed in Annex II of cosmetic ingredient regulations .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(N-Ethylmethylamino)ethyldimethylamine with structurally related amines:

Key Differences and Similarities

Structural Complexity: The target compound features a more complex branched structure compared to simpler amines like ethyldimethylamine. In contrast, N,N-dimethylethanolamine includes a hydroxyl group, increasing hydrophilicity and enabling use in corrosion inhibition .

Physicochemical Properties :

- Ethyldimethylamine (CAS 598-56-1) is a low-boiling liquid (36.5°C), making it volatile and suitable as a solvent . The target compound’s larger size likely reduces volatility but may improve stability in solid-phase syntheses .

Pharmacological Relevance: Derivatives of this compound, such as oxazole-tetrahydroisoquinoline hybrids, demonstrate moderate biological activity in kinase inhibition studies . Ethyldimethylamine itself lacks direct pharmacological use but serves as a precursor in industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。